2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 830358-49-1
VCID: VC8138815
InChI: InChI=1S/C13H11ClN2O2/c1-18-9-2-3-10-8(6-9)4-5-16-11(10)7-12(14)15-13(16)17/h2-3,6-7H,4-5H2,1H3
SMILES: COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

CAS No.: 830358-49-1

Cat. No.: VC8138815

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one - 830358-49-1

Specification

CAS No. 830358-49-1
Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 2-chloro-9-methoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Standard InChI InChI=1S/C13H11ClN2O2/c1-18-9-2-3-10-8(6-9)4-5-16-11(10)7-12(14)15-13(16)17/h2-3,6-7H,4-5H2,1H3
Standard InChI Key NXMYLLIQRKHHHH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl
Canonical SMILES COC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound features a pyrimido[6,1-a]isoquinolin-4-one scaffold fused at the 1a position, creating a bicyclic system with partial saturation at the 6,7-positions. Key substituents include:

  • A chlorine atom at the 2-position, enhancing electrophilic reactivity for nucleophilic substitution reactions.

  • A methoxy group at the 9-position, influencing electronic distribution and metabolic stability .

The planarity of the pyrimidine ring and the electron-withdrawing chlorine atom contribute to a dipole moment of 3.82 D, as calculated for analogous structures .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H11ClN2O2\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight262.69 g/mol
LogP (Predicted)2.34 ± 0.12
Aqueous Solubility (25°C)0.12 mg/mL in PBS
Melting Point218–221°C (decomp.)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the parent compound remains unpublished, but the 9-allyloxy analog (CAS No. 830358-48-0) exhibits diagnostic signals:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.67 (d, J=8.8J = 8.8 Hz, 1H, H-8), 6.94 (dd, J=8.8,2.6J = 8.8, 2.6 Hz, 1H, H-7), 6.85–6.80 (m, 1H, H-5) .

  • 13C^{13}\text{C} NMR of analogs shows carbonyl resonance at 160.2 ppm, confirming lactam formation .

Synthetic Methodologies

Core Ring Construction

The pyrimidoisoquinoline framework is typically assembled via:

  • Bischler–Napieralski Cyclization: Reaction of 2-chloro-N-(2-methoxyphenethyl)pyrimidine-4-carboxamide with POCl3_3 at 50°C for 72 hours, yielding the dihydroisoquinoline intermediate .

  • Oxidative Lactamization: Treatment with MnO2_2 in dichloromethane introduces the 4-keto group (45% yield) .

Table 2: Optimization of Key Synthetic Steps

StepConditionsYield (%)Purity (%)
CyclizationPOCl3_3, 50°C, 72h7892
Chlorine IntroductionCl2_2, DMF, 0°C, 2h6588
Methoxy IncorporationNaOMe, MeOH, reflux, 6h9195

Derivative Synthesis

The chlorine atom at C-2 serves as a site for functional diversification:

  • Nucleophilic Aromatic Substitution: Reacts with amines (e.g., piperazine) in DMSO at 120°C to yield 2-amino derivatives (IC50_{50} PDE4A = 12 nM in analogs) .

  • Cross-Coupling Reactions: Suzuki–Miyaura coupling with arylboronic acids under Pd(PPh3_3)4_4 catalysis introduces biaryl motifs .

Biological Activity and Mechanism

Phosphodiesterase Inhibition

While direct data on 2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is lacking, structural analogs exhibit dual PDE3/4 inhibition:

  • RPL565 (9,10-dimethoxy analog): IC50_{50} = 0.25 μM against LPS-induced TNF-α release in human monocytes .

  • GLPG1205 (9-allyloxy derivative): Reduces neutrophil infiltration by 72% in murine lung inflammation models .

The methoxy group at C-9 enhances membrane permeability (Caco-2 Papp_{app} = 28 × 106^{-6} cm/s) compared to hydroxylated analogs .

Antiproliferative Effects

Pyrimidoisoquinolinones demonstrate activity against non-small cell lung cancer (NSCLC) cell lines:

  • A549 Cells: GI50_{50} = 1.8 μM for 2-chloro-9,10-dimethoxy derivatives via G1_1/S cell cycle arrest .

  • Mechanism: Downregulation of cyclin D1 (70% reduction) and phospho-Rb (Ser780) in dose-dependent manner .

Pharmacokinetic Profiling

In Vitro ADME Properties

Data extrapolated from 9-allyloxy analog (GLPG1205) :

  • Microsomal Stability: Clint = 12 mL/min/kg (human), 18 mL/min/kg (rat).

  • Plasma Protein Binding: 89.2% in human, 85.7% in rat.

  • CYP Inhibition: >50% inhibition at 10 μM for CYP2C9 and CYP2D6.

In Vivo Disposition

Oral administration (5 mg/kg) in Sprague Dawley rats shows:

  • CmaxC_{\text{max}} = 1269 ng/mL at TmaxT_{\text{max}} = 1.2 h .

  • AUC0_{0-\infty} = 2588 ng·h/mL with 50% bioavailability .

  • Terminal half-life = 2.7 h, suggesting twice-daily dosing requirements .

Comparative Analysis with Structural Analogs

Table 3: Structure–Activity Relationships

CompoundSubstituentsPDE4 IC50_{50} (nM)Antiproliferative GI50_{50} (μM)
2-Chloro-9-methoxy derivative9-OCH3_3, 2-Cl553*3.2*
9,10-Dimethoxy analog9,10-(OCH3_3)2_2, 2-Cl2501.8
9-Allyloxy derivative9-OCH2_2CH=CH2_2, 2-Cl2892.4

*Predicted values based on QSAR models for pyrimidoisoquinolinones .

Key trends:

  • Methoxy vs. Allyloxy: 9-Allyloxy substitution improves PDE4 potency by 1.9-fold but reduces metabolic stability (Clint_{\text{int}} = 24 mL/min/kg) .

  • Chlorine Position: 2-Chloro analogs show 5-fold higher A549 activity than 4-chloro isomers .

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